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Compound of Interest

2-Chloro-3',4"-
Compound Name: _
dihydroxyacetophenone

Cat. No.: B119122

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
Chloro-3',4'-dihydroxyacetophenone (CAS No. 99-40-1), a key intermediate in
pharmaceutical synthesis. The following sections detail its nuclear magnetic resonance (NMR),
mass spectrometry (MS), and infrared (IR) data, along with standardized experimental
protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 2-Chloro-3',4'-dihydroxyacetophenone is CsH7CIOs, with a
molecular weight of 186.59 g/mol . Spectroscopic analysis confirms the structure, which
consists of a catechol ring substituted with a chloroacetyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

The proton NMR spectrum reveals five distinct signals corresponding to the aromatic protons,
the methylene protons of the chloroacetyl group, and the phenolic hydroxyl protons.

Table 1: *H NMR Spectroscopic Data for 2-Chloro-3',4'-dihydroxyacetophenone
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

10.00 Singlet 1H Phenolic OH
9.41 Singlet 1H Phenolic OH
7.39 Doublet 1H Aromatic CH
7.36 Doublet of Doublets 1H Aromatic CH
6.849 Doublet 1H Aromatic CH
4.996 Singlet 2H -COCH:CI

Solvent: DMSO-de;
Instrument Frequency:
89.56 MHz. Data
sourced from
ChemicalBook.[1]

While literature and databases confirm the existence of 3C NMR data for this compound,
specific chemical shift values are not publicly available in the searched databases.[2] Based on
the known structure, eight distinct signals are expected, corresponding to the six carbons of the
aromatic ring and the two carbons of the chloroacetyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the
molecule. The electron ionization (El) mass spectrum shows a variety of fragments, with the
base peak appearing at m/z 137.0.

Table 2: Mass Spectrometry Data (Electron lonization) for 2-Chloro-3',4'-
dihydroxyacetophenone
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miz Relative Intensity (%) Putative Fragment
186 ~5% [M]* (Molecular lon)
137 100 [M - CHzCIJ*

109 21.4 [M - COCH:CIJ*

81 8.9 CeHsO*

53 4.6 CaHs*

lonization: 75 eV. Data

sourced from ChemicalBook.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-Chloro-3',4'-dihydroxyacetophenone is characterized by absorptions
corresponding to the hydroxyl, carbonyl, and chloroalkane groups, as well as the aromatic ring.

Table 3: Characteristic Infrared Absorption Bands for 2-Chloro-3',4'-dihydroxyacetophenone
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Wavenumber . . . .

(cm-?) Intensity Functional Group Vibration Mode
~3200-3500 Broad, Strong O-H (Phenolic) Stretching
~3000-3100 Medium C-H (Aromatic) Stretching

~1680 Strong C=0 (Ketone) Stretching
~1500-1600 Medium-Strong C=C (Aromatic) Stretching
~1200-1300 Strong C-O (Phenol) Stretching
~700-800 Medium-Strong C-CI (Alkyl Halide) Stretching

Note: These are
predicted absorption
ranges based on the
known functional

groups.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 2-Chloro-
3',4'-dihydroxyacetophenone and similar small organic molecules.

NMR Spectroscopy Protocol

e Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-3',4'-
dihydroxyacetophenone in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-ds, CDCls, or
Acetone-ds) in a standard 5 mm NMR tube.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

 Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

» 1H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment.
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an
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acquisition time of 2-4 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer
relaxation delay (2-5 seconds) are typically required due to the low natural abundance of 13C
and its longer relaxation times.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Integrate the signals in the H NMR
spectrum and pick the peaks in both *H and 13C spectra.

Mass Spectrometry Protocol (Electron lonization)

Sample Introduction: Introduce a small amount of the solid sample directly into the ion
source using a direct insertion probe, or inject a dilute solution of the sample in a volatile
organic solvent (e.g., methanol or dichloromethane).

lonization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to
induce ionization and fragmentation.

Mass Analysis: Separate the resulting positively charged ions and fragments based on their
mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

Detection: Detect the ions and generate a mass spectrum that plots ion intensity versus m/z.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure of the compound.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Background Spectrum: Record a background spectrum of the clean ATR crystal (e.g.,
diamond or germanium) to account for atmospheric and instrument absorptions.

Sample Application: Place a small amount of the solid 2-Chloro-3',4'-
dihydroxyacetophenone powder directly onto the ATR crystal, ensuring complete
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coverage.

o Pressure Application: Apply consistent pressure using the instrument's pressure arm to
ensure good contact between the sample and the crystal.

e Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a
range of 4000 to 400 cm~1 with a resolution of 4 cm~1.

o Data Processing: Perform an ATR correction and baseline correction on the resulting
spectrum. ldentify and label the major absorption peaks.

Synthesis and Analysis Workflow

The synthesis of 2-Chloro-3',4'-dihydroxyacetophenone is typically achieved via a Friedel-
Crafts acylation reaction. The subsequent characterization workflow ensures the purity and
confirms the identity of the synthesized compound.
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Caption: Workflow for the synthesis and spectroscopic characterization of the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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